molecular formula C10H11FO3 B7902969 3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid

3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B7902969
M. Wt: 198.19 g/mol
InChI Key: KIFMDBYGVLUROH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-fluorophenol and 2-methylpropionic acid as the primary starting materials.

  • Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to link the fluorophenol and propionic acid moieties.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The fluorine atom can be reduced to form a corresponding hydrocarbon.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-(3-fluoro-4-carboxyphenyl)-2-methylpropanoic acid.

  • Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropane.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the hydroxyl group facilitates its solubility in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxyphenylacetic acid

  • 3-Fluorotyrosine

  • 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(10(13)14)4-7-2-3-9(12)8(11)5-7/h2-3,5-6,12H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFMDBYGVLUROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid

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